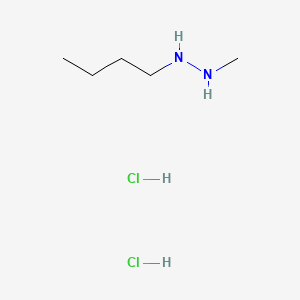
1-Butyl-2-methylhydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a derivative of hydrazine, characterized by the presence of butyl and methyl groups attached to the hydrazine backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methylhydrazine dihydrochloride typically involves the reaction of butylhydrazine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2-methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include hydrazones, azines, primary amines, and various substituted hydrazine derivatives .
Aplicaciones Científicas De Investigación
1-Butyl-2-methylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-methylhydrazine dihydrochloride involves its reactivity with various biological and chemical targets. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates, such as free radicals, which can interact with biomolecules like DNA and proteins. These interactions can lead to modifications in molecular structure and function, making the compound useful in studying biochemical pathways and mechanisms .
Comparación Con Compuestos Similares
- 1,2-Dimethylhydrazine dihydrochloride
- 1-Butylhydrazine
- 2-Methylhydrazine
Comparison: 1-Butyl-2-methylhydrazine dihydrochloride is unique due to the presence of both butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1,2-Dimethylhydrazine dihydrochloride lacks the butyl group, resulting in different chemical behavior and applications. Similarly, 1-Butylhydrazine and 2-Methylhydrazine have only one substituent group, limiting their versatility compared to this compound .
Propiedades
Número CAS |
73454-79-2 |
|---|---|
Fórmula molecular |
C5H16Cl2N2 |
Peso molecular |
175.10 g/mol |
Nombre IUPAC |
1-butyl-2-methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-4-5-7-6-2;;/h6-7H,3-5H2,1-2H3;2*1H |
Clave InChI |
JAPZCEXHDHLZSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNNC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















